molecular formula C10H9NO B1315699 1-(1H-indol-7-yl)ethanone CAS No. 104019-20-7

1-(1H-indol-7-yl)ethanone

Cat. No. B1315699
M. Wt: 159.18 g/mol
InChI Key: BJFCCDMOVSQLQF-UHFFFAOYSA-N
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Description

“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .


Synthesis Analysis

The synthesis of indole derivatives, including “1-(1H-indol-7-yl)ethanone”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .


Molecular Structure Analysis

The molecular structure of “1-(1H-indol-7-yl)ethanone” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .


Chemical Reactions Analysis

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

“1-(1H-indol-7-yl)ethanone” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A series of novel 1H-Indole derivatives, including the title compound, demonstrated significant antimicrobial and antifungal effects. These derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showcasing their potential in addressing antibiotic resistance challenges (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

  • Another study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives with the aim to evaluate their anti-inflammatory activity. These compounds showed promising results in reducing inflammation in animal models, suggesting their potential use in developing new anti-inflammatory medications (Current Drug Discovery Technologies, 2022).

COX-2 Inhibition and Analgesic Effects

  • Research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds for nonsteroidal anti-inflammatory drug (NSAID) development. These compounds were evaluated for their computational effects on the COX-2 enzyme and tested for in vivo analgesic and anti-inflammatory activity. One derivative, in particular, showed strong anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these derivatives (Letters in Drug Design & Discovery, 2022).

Antioxidant and Antimicrobial Properties

  • Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives were synthesized and shown to possess excellent antioxidant and antimicrobial activities. These compounds were compared favorably to standard drugs, underscoring their potential as dual-function agents for medical applications (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Synthesis and Characterization

  • The synthesis and structural evaluation of various indole derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives, have been reported. These studies provide valuable insights into the chemical properties and potential applications of these compounds in developing new therapeutic agents (Acta Chimica Slovenica, 2016).

Future Directions

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .

properties

IUPAC Name

1-(1H-indol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCCDMOVSQLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548957
Record name 1-(1H-Indol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-7-yl)ethanone

CAS RN

104019-20-7
Record name 1-(1H-Indol-7-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104019-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 30 g. (0.186 mole) of 7-acetylindoline in 415 ml. of methylene chloride was added 48.5 g (0.56 mole) of manganese dioxide and the mixture refluxed through a soxhlet filled with 4A molecular sieves for 22 hours. The mixture was cooled and an additional 48.5 g. of manganese dioxide was added. Fresh molecular sieves were added and the refluxing continued for 5 hours. The same amount of manganese dioxide and molecular sieves were added again and the refluxing was continued for one hour. The mixture was filtered and the filtrate concentrated to dryness. The residue was triturated with hexane and filtered, 22.57 g. (76% yield), m.p. 65°-66° C.
Quantity
0.186 mol
Type
reactant
Reaction Step One
[Compound]
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4A
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0 (± 1) mol
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reactant
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catalyst
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catalyst
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48.5 g
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catalyst
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solvent
Reaction Step Five
Yield
76%

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